2-(1-Methylcyclohexyl)propan-2-ol
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Overview
Description
2-(1-Methylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its unique structure, which includes a cyclohexane ring with a methyl group and a propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclohexyl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with acetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 2-(1-Methylcyclohexyl)propan-2-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(1-Methylcyclohexyl)propan-2-one.
Reduction: 2-(1-Methylcyclohexyl)propane.
Substitution: 2-(1-Methylcyclohexyl)propyl chloride.
Scientific Research Applications
2-(1-Methylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical reactions. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
2-(1-Methylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different reactivity due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
Cyclohexanol: A secondary alcohol with a cyclohexane ring but lacking the methyl and propan-2-ol moieties.
2-Propanol: A simple secondary alcohol with a straight-chain structure, lacking the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a methyl group and a propan-2-ol moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
27331-02-8 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(1-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |
InChI Key |
DQSDYNZBPQDQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(C)(C)O |
Origin of Product |
United States |
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